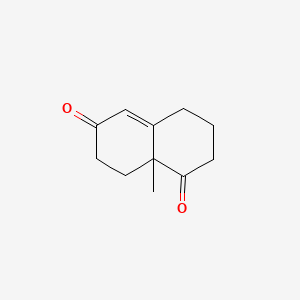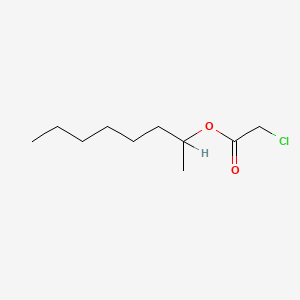
2,2'-Methylenebis(6-cyclohexyl-p-cresol)
Vue d'ensemble
Description
2,2’-Methylenebis(6-cyclohexyl-p-cresol) is a chemical compound with the molecular formula C27H36O2 . It is a phenolic antioxidant commonly used in increasing the oxidation stability in rubber and plastic industries . The compound appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular weight of 2,2’-Methylenebis(6-cyclohexyl-p-cresol) is 392.58 g/mol . The compound has two hydroxyl groups, making it a phenolic compound . The structure also includes two cyclohexyl groups and a methylene bridge .
Physical And Chemical Properties Analysis
2,2’-Methylenebis(6-cyclohexyl-p-cresol) has a density of 1.1±0.1 g/cm3, a boiling point of 477.0±40.0 °C at 760 mmHg, and a flash point of 199.5±21.9 °C . It is soluble in acetone .
Applications De Recherche Scientifique
Antioxidant in Rubber Industry
This compound is used as an antioxidant in the rubber industry . It can be incorporated into the bromobutyl rubber (BIIR) matrix to enhance the overall thermo-reversibility of dicyclopentadiene dicarboxylic acid (DCPDCA) cross-linked BIIR .
Food and Beverage Analysis
It is used as a reference standard in food and beverage analysis . The compound’s properties make it suitable for use in the analysis of food contact materials .
Removal of Radioactive Iodine
The compound has been used in the synthesis of porous organic polymers (POPs) for the effective removal of radioactive iodine . The adsorption capacities of these POPs in iodine vapor are high, making them effective for this purpose .
Fluorescence Sensing of Dinitrophenol
The compound has been used in the synthesis of POPs for fluorescence sensing of dinitrophenol (DNP) . The POPs show fluorescence quenching in the presence of DNP, making them useful for its detection .
Impact on Flue-Cured Tobacco
The compound, present in the root exudates of continuously cropped flue-cured tobacco, has been studied for its effects on the germination, seedling growth, and development of flue-cured tobacco . It has been found to significantly inhibit flue-cured tobacco seed germination .
Impact on Rhizosphere Microbial Communities
The compound has been found to significantly affect the richness and diversity of rhizosphere microorganisms . It results in notable changes in microbial community structure and composition .
Mécanisme D'action
Target of Action
It’s known that this compound is used as an antioxidant , suggesting that it may interact with reactive oxygen species or enzymes involved in oxidative stress.
Mode of Action
As an antioxidant, it likely works by donating electrons to free radicals, neutralizing them and preventing them from causing cellular damage .
Biochemical Pathways
As an antioxidant, it may be involved in pathways related to oxidative stress and cellular defense mechanisms .
Result of Action
As an antioxidant, it is expected to protect cells from damage caused by harmful free radicals .
Action Environment
Factors such as temperature, ph, and presence of other chemicals could potentially affect its antioxidant activity .
Safety and Hazards
Propriétés
IUPAC Name |
2-cyclohexyl-6-[(3-cyclohexyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O2/c1-18-13-22(26(28)24(15-18)20-9-5-3-6-10-20)17-23-14-19(2)16-25(27(23)29)21-11-7-4-8-12-21/h13-16,20-21,28-29H,3-12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNMPWVTPUHKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2CCCCC2)O)CC3=C(C(=CC(=C3)C)C4CCCCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052081 | |
| Record name | 2,2'-Methanediylbis(6-cyclohexyl-4-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Methylenebis(6-cyclohexyl-p-cresol) | |
CAS RN |
4066-02-8 | |
| Record name | 2,2′-Methylenebis(4-methyl-6-cyclohexylphenol) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4066-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Methylenebis(6-cyclohexyl-p-cresol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004066028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,2'-methylenebis[6-cyclohexyl-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Methanediylbis(6-cyclohexyl-4-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-methylenebis[6-cyclohexyl-p-cresol] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-METHYLENEBIS(6-CYCLOHEXYL-P-CRESOL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6825HV3123 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the key structural modifications made to 6,6'-Methylenebis(2-cyclohexyl-4-methylphenol) in the study and what was their purpose?
A1: The research focused on introducing carboxymethyl groups to the parent compound, 6,6'-methylenebis(2-cyclohexyl-4-methylphenol). This modification led to the synthesis of two new derivatives:
Q2: How did the researchers assess the potential pharmaceutical relevance of the synthesized compounds?
A2: The researchers employed computational methods to predict the pharmacological properties of the new derivatives.
- Pharmacophore Elucidation: By aligning the structures of the synthesized compounds, the researchers identified common chemical features essential for potential biological activity [].
- In silico ADMET Analysis: This computational analysis predicted the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of the synthesized compounds, providing insights into their potential behavior within a biological system [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















